molecular formula C6H4N2OS B121786 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile CAS No. 314268-27-4

3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile

Cat. No.: B121786
CAS No.: 314268-27-4
M. Wt: 152.18 g/mol
InChI Key: MNZIAUBXQIDFJH-UHFFFAOYSA-N
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Description

3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile: is an organic compound with the molecular formula C6H4N2OS and a molecular weight of 152.177 g/mol . It is characterized by the presence of a thiazole ring, a nitrile group, and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile typically involves the reaction of thiazole derivatives with appropriate nitrile and ketone precursors. One common method involves the condensation of 2-aminothiazole with malononitrile in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring and nitrile group play crucial roles in its reactivity and binding to biological targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its thiazole ring contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-oxo-3-(1,3-thiazol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c7-2-1-5(9)6-8-3-4-10-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZIAUBXQIDFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594332
Record name 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314268-27-4
Record name 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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